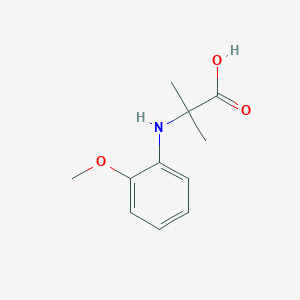
N-(2-methoxyphenyl)-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-methylalanine is an organic compound that belongs to the class of amino acids It features a methoxyphenyl group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-methylalanine typically involves the reaction of 2-methoxyaniline with a suitable alpha-bromo acid derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-methoxyaniline attacks the electrophilic carbon of the alpha-bromo acid, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack and promote the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving additional purification steps such as recrystallization or chromatography. The choice of solvents, reaction temperatures, and catalysts would be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-(2-methoxyphenyl)-2-methylalanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions or protein-ligand binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity to certain proteins, while the methylalanine backbone provides structural stability. The compound may exert its effects through pathways involving enzyme inhibition or receptor activation, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenylalanine
- 2-methoxyphenylglycine
- 2-methoxyphenylserine
Uniqueness
N-(2-methoxyphenyl)-2-methylalanine is unique due to the presence of both a methoxyphenyl group and a methyl group on the alanine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyanilino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-6-4-5-7-9(8)15-3/h4-7,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWAXFPZBAHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
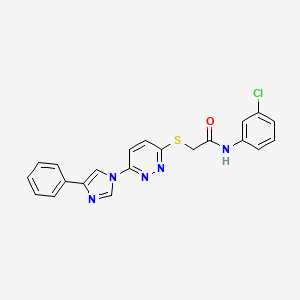

![8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B2970181.png)
![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)
![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)
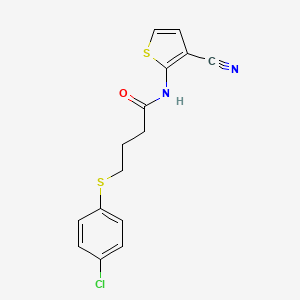
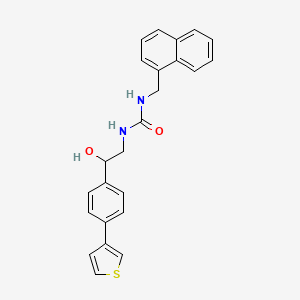
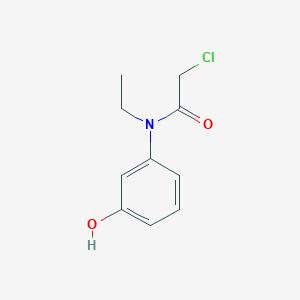
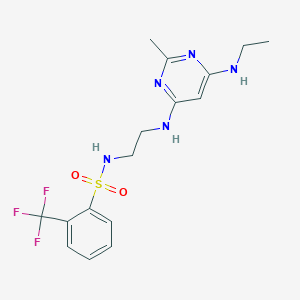
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)
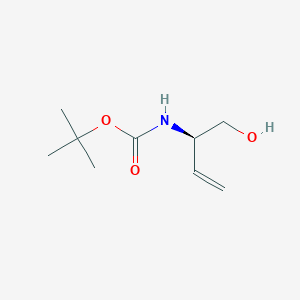

![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)
